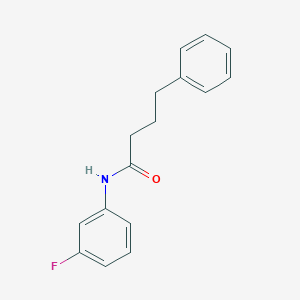

N-(3-fluorophenyl)-4-phenylbutanamide

Beschreibung

N-(3-fluorophenyl)-4-phenylbutanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a 3-fluorophenyl group at the nitrogen atom and a phenyl group at the terminal carbon (Fig. 1). The fluorine atom at the meta position of the aromatic ring introduces unique electronic and steric properties, influencing its solubility, bioavailability, and interaction with biological targets.

Eigenschaften

Molekularformel |

C16H16FNO |

|---|---|

Molekulargewicht |

257.3 g/mol |

IUPAC-Name |

N-(3-fluorophenyl)-4-phenylbutanamide |

InChI |

InChI=1S/C16H16FNO/c17-14-9-5-10-15(12-14)18-16(19)11-4-8-13-6-2-1-3-7-13/h1-3,5-7,9-10,12H,4,8,11H2,(H,18,19) |

InChI-Schlüssel |

QJYBOPNJWDEQQN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCCC(=O)NC2=CC(=CC=C2)F |

Kanonische SMILES |

C1=CC=C(C=C1)CCCC(=O)NC2=CC(=CC=C2)F |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

Key structural analogs include compounds with variations in halogen type, substituent positions, and additional functional groups. Below is a comparative analysis based on the evidence:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies

Substituent Position: The 3-fluorophenyl group in the target compound likely optimizes interactions with biological targets compared to 2- or 4-substituted analogs. For example, in piperidinoethylesters of phenylcarbamic acids, 3- and 4-substituted derivatives exhibited higher inhibitory activity on photosynthesis than 2-substituted isomers . Positional isomerism (e.g., 3- vs. 4-fluorophenyl) can drastically alter binding affinity. The meta-fluorine in N-(3-fluorophenyl)-4-phenylbutanamide may enhance dipole interactions or reduce steric hindrance compared to para-substituted analogs .

Halogen Effects: Fluorine (electronegative, small) improves metabolic stability and bioavailability compared to chlorine (larger, lipophilic).

Functional Group Modifications: Phenoxy vs. Phenyl: The dichlorophenoxy group in N-(3-amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide increases lipophilicity (logP ~4.8), favoring pesticidal applications, whereas the phenyl group in the target compound may prioritize CNS interactions . Dimethylamino groups (e.g., in N-(2-amino-4-fluorophenyl)-4-(dimethylamino)butanamide) introduce basicity, enhancing water solubility (logP ~1.2) and altering pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.